molecular formula C13H22N2O2 B2394837 (4-Cyclobutylpiperazin-1-yl)(tetrahydrofuran-3-yl)methanone CAS No. 2034462-70-7

(4-Cyclobutylpiperazin-1-yl)(tetrahydrofuran-3-yl)methanone

Cat. No. B2394837
CAS RN: 2034462-70-7
M. Wt: 238.331
InChI Key: DCSSWFUFALKHJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Cyclobutylpiperazin-1-yl)(tetrahydrofuran-3-yl)methanone, also known as CTM, is a synthetic compound with potential therapeutic applications. It belongs to the class of piperazine derivatives and has been studied for its potential use in treating various disorders.

Scientific Research Applications

Central Nervous System Receptor Affinity

Compounds with structural elements similar to (4-Cyclobutylpiperazin-1-yl)(tetrahydrofuran-3-yl)methanone have been explored for their interactions with central nervous system receptors. For example, derivatives of benzylpiperazinyl methanols, after undergoing specific synthetic transformations, have shown promising interactions with σ1-receptors, indicating potential research applications in studying receptor affinity and signaling pathways (Beduerftig, Weigl, & Wünsch, 2001).

Synthetic Methodologies

Research on similar compounds has led to the development of novel synthetic methodologies. For instance, palladium-catalyzed oxidative cyclization-alkoxycarbonylation techniques have been applied to synthesize tetrahydrofuran, dioxolane, and oxazoline derivatives. These methods could be applicable to the synthesis or modification of (4-Cyclobutylpiperazin-1-yl)(tetrahydrofuran-3-yl)methanone for various research purposes (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

Tubulin Polymerization Inhibitors

N-Heterocyclic compounds derived from phenoxazine and phenothiazine have been identified as potent inhibitors of tubulin polymerization, showing significant anti-proliferative properties against a wide range of cancer cell lines. This suggests the potential for compounds with similar structures to be used in cancer research, specifically in the study of cell cycle arrest and tumor growth inhibition (Prinz et al., 2017).

Methanol Metabolism in Drosophila Melanogaster

Studies on the metabolism of methanol, a short-chain alcohol common in fermenting fruits, have revealed the involvement of various enzymes, including cytochrome P450 monooxygenases, in Drosophila melanogaster. Research into similar compounds could contribute to understanding the metabolic pathways and detoxification mechanisms of methanol and other alcohols in biological systems (Wang et al., 2013).

properties

IUPAC Name

(4-cyclobutylpiperazin-1-yl)-(oxolan-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c16-13(11-4-9-17-10-11)15-7-5-14(6-8-15)12-2-1-3-12/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSSWFUFALKHJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCN(CC2)C(=O)C3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Cyclobutylpiperazin-1-yl)(tetrahydrofuran-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.